molecular formula C8H8BrN B8589385 5-Bromo-4-methyl-2-vinyl-pyridine

5-Bromo-4-methyl-2-vinyl-pyridine

Cat. No. B8589385
M. Wt: 198.06 g/mol
InChI Key: GYISBWNGYQXZIC-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g, 35.5 mmol) in acetone (280 mL) and water (280 mL), KMnO4 (28.81 g, 71.1 mmol) is added. The dark mixture is stirred at rt for 3 days before it is filtered over a glass-filter pad. The colourless filtrate is evaporated to give crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt) as a white solid; LC-MS: tR=0.64 min, [M+1]+=215.90.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
28.81 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4]C(C=C)=[N:6][CH:7]=1.[O-:11][Mn](=O)(=O)=O.[K+].C[C:18]([CH3:20])=[O:19]>O>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:20]([C:18]([OH:11])=[O:19])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.04 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)C=C)C
Name
Quantity
28.81 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
280 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark mixture is stirred at rt for 3 days before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered over a glass-filter pad
CUSTOM
Type
CUSTOM
Details
The colourless filtrate is evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.